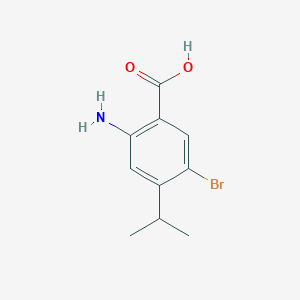

2-Amino-4-Isopropyl-5-Bromobenzoic Acid

Beschreibung

The exact mass of the compound 2-Amino-4-Isopropyl-5-Bromobenzoic Acid is 257.00514 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-Isopropyl-5-Bromobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-Isopropyl-5-Bromobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-5(2)6-4-9(12)7(10(13)14)3-8(6)11/h3-5H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJXDUPRFXNOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1Br)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743189 | |

| Record name | 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859937-44-3 | |

| Record name | 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-isopropylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer synthetic versatility and diverse pharmacophoric features is paramount. Substituted anthranilic acids represent a privileged class of building blocks, serving as precursors to a wide array of bioactive heterocycles and other complex molecules.[1] This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-isopropylbenzoic acid (CAS No. 859937-44-3), a trifunctional arene with significant potential in drug discovery and development.[2]

It is important to note that the user's initial query specified "2-Amino-4-isopropyl-5-bromobenzoic acid." While this isomer may exist, the more readily available and documented compound is the 5-bromo-4-isopropyl isomer, which will be the focus of this guide. The unique substitution pattern of this molecule, featuring an amino group, a carboxylic acid, and a bromine atom, provides a rich platform for chemical elaboration, enabling the exploration of diverse chemical spaces.[3] This guide will delve into the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor to kinase inhibitors and other therapeutically relevant molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.

Data Summary

| Property | Value | Source |

| CAS Number | 859937-44-3 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |

| Molecular Weight | 258.11 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. For the related methyl ester (CAS 1000018-13-2): 74-77 °C | |

| Boiling Point | Predicted: >350 °C at 760 mmHg | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | - |

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0-13.0 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8-8.0 (s, 1H): Aromatic proton ortho to the carboxylic acid group.

-

δ 6.5-6.7 (s, 1H): Aromatic proton ortho to the amino group.

-

δ 5.0-6.0 (br s, 2H): Amino protons (-NH₂).

-

δ 3.0-3.3 (sept, 1H): Isopropyl methine proton (-CH(CH₃)₂).

-

δ 1.1-1.3 (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 168-170: Carboxylic acid carbon.

-

δ 148-152: Aromatic carbon attached to the amino group.

-

δ 135-140: Aromatic carbon attached to the isopropyl group.

-

δ 130-135: Aromatic carbon para to the amino group.

-

δ 115-120: Aromatic carbon ortho to the amino group.

-

δ 110-115: Aromatic carbon attached to the bromine atom.

-

δ 105-110: Aromatic carbon attached to the carboxylic acid group.

-

δ 30-35: Isopropyl methine carbon.

-

δ 22-25: Isopropyl methyl carbons.

-

-

IR (KBr, cm⁻¹):

-

3400-3500: N-H stretching (amino group).

-

2500-3300: O-H stretching (carboxylic acid).

-

1650-1700: C=O stretching (carboxylic acid).

-

1550-1620: N-H bending and C=C aromatic stretching.

-

800-900: C-H out-of-plane bending for a substituted benzene ring.

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 258.0 (M+H)⁺, 256.0 (M-H)⁻, with characteristic isotopic pattern for bromine.

-

Synthesis and Synthetic Utility

The synthesis of 2-Amino-5-bromo-4-isopropylbenzoic acid can be approached through several established organic chemistry transformations. A plausible synthetic route is outlined below, based on general knowledge of aromatic substitution reactions.

Proposed Synthesis Workflow

Caption: A plausible synthetic workflow for 2-Amino-5-bromo-4-isopropylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for similar transformations and may require optimization.

Step 1: Acetylation of 4-Isopropylaniline

-

To a solution of 4-isopropylaniline (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-isopropylphenyl)acetamide.

Step 2: Bromination

-

Dissolve N-(4-isopropylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.

-

Stir for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 2-bromo-N-(4-isopropylphenyl)acetamide.

Step 3: Nitration

-

Add 2-bromo-N-(4-isopropylphenyl)acetamide (1.0 eq) portion-wise to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitate by filtration and wash with cold water until neutral to obtain 4-bromo-2-nitro-N-(4-isopropylphenyl)acetamide.

Step 4: Hydrolysis and Reduction

-

Heat the nitrated acetamide in a mixture of ethanol and concentrated HCl under reflux for 4-6 hours to hydrolyze the amide.

-

To the resulting solution of 4-bromo-2-nitro-1-isopropylaniline, add iron powder (5.0 eq) portion-wise.

-

Continue refluxing for an additional 2-4 hours.

-

Cool the reaction, filter through celite, and neutralize the filtrate with a base.

-

Extract the product with an organic solvent, dry, and concentrate to yield 5-bromo-4-isopropylaniline.

Step 5: Carboxylation (via Sandmeyer Reaction)

-

Dissolve 5-bromo-4-isopropylaniline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Warm the reaction mixture and then heat to reflux to hydrolyze the nitrile to the carboxylic acid.

-

Cool, acidify, and collect the crude 2-Amino-5-bromo-4-isopropylbenzoic acid by filtration. Purify by recrystallization.

Applications in Drug Discovery

The trifunctional nature of 2-Amino-5-bromo-4-isopropylbenzoic acid makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds with therapeutic potential.

Precursor to Quinazolinone-Based Kinase Inhibitors

Substituted quinazolinones are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many kinase inhibitors feature the quinazolinone core, which can be synthesized from anthranilic acid derivatives.[3]

Caption: General synthetic route to quinazolinone derivatives.

This protocol is a general procedure for the synthesis of 2,3-disubstituted quinazolinones from 2-aminobenzoic acids and can be adapted for the title compound.[5]

Step 1: Acylation of 2-Amino-5-bromo-4-isopropylbenzoic acid

-

To a solution of 2-Amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in a suitable solvent like pyridine or DMF, add an acyl chloride (RCOCl, 1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an appropriate organic solvent.

Step 2: Formation of the Benzoxazinone Intermediate

-

Reflux the crude 2-acylamino-5-bromo-4-isopropylbenzoic acid in acetic anhydride for 2-4 hours.

-

Remove the excess acetic anhydride under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the 7-bromo-8-isopropyl-2-substituted-4H-3,1-benzoxazin-4-one.

Step 3: Synthesis of the Quinazolinone

-

Dissolve the benzoxazinone intermediate (1.0 eq) and a primary amine (R'NH₂, 1.2 eq) in DMF.

-

Heat the reaction mixture at 100-120 °C for 4-8 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the precipitated 7-bromo-8-isopropyl-2,3-disubstituted-quinazolin-4(3H)-one by filtration and purify by recrystallization or column chromatography.

Targeting Signaling Pathways in Cancer

Derivatives of substituted aminobenzoic acids have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3] The quinazolinone scaffold derived from our title compound can be further elaborated to target specific kinases in pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Caption: Inhibition of the PI3K signaling pathway by a potential quinazolinone-based inhibitor.

Safety and Handling

As a laboratory chemical, 2-Amino-5-bromo-4-isopropylbenzoic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not available in the search results, data from structurally similar compounds suggest the following:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

2-Amino-5-bromo-4-isopropylbenzoic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for the construction of complex molecular architectures, most notably the quinazolinone scaffold, which is a key feature in many kinase inhibitors. The strategic placement of the bromine atom provides a handle for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs. The insights provided in this technical guide, from its physicochemical properties and synthesis to its potential applications in targeting cancer signaling pathways, underscore the importance of this compound for researchers, scientists, and drug development professionals.

References

- Moldb. (n.d.). 859937-44-3 | 2-Amino-5-bromo-4-isopropylbenzoic acid.

- BLD Pharm. (n.d.). 859937-44-3|2-Amino-5-bromo-4-isopropylbenzoic acid.

- Bentham Science Publishers. (2023, September 26). One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Liu, Y., Wang, X., Jiao, L., Xu, D., & Kang, C. (2017). Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry, 56B, 356-358.

- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.

- ChemWhat. (n.d.). Asam 2-Amino-4-isopropil-5-bromobenzoat CAS#: 859937-44-3.

- ScholarWorks@GVSU. (n.d.). Discovering Antibiotic Activity of Anthranilic Acid Derivatives.

- Drug Development and Research. (2011, June 15).

- Sigma-Aldrich. (2025, November 6). 4 - • SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromo-4-isopropylbenzoate 98 1000018-13-2.

- Pharmaffiliates. (n.d.). Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester.

- PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644.

- MDPI. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.

- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). Yenepoya.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid.

- Journal of the American Chemical Society. (n.d.). THE BROMINATION OF ANTHRANILIC ACID.

- Benchchem. (n.d.). Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromo-4-isopropylbenzoate 98 1000018-13-2.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry.

- Benchchem. (n.d.). Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.

- Chemical Synthesis Database. (2025, May 20). 2-amino-5-bromo-3-ethylbenzoic acid.

- ECHEMI. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-isopropylbenzoic acid | 112930-39-9.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-4-aminobenzoic Acid | CAS 2486-52-4 | SCBT.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Benchchem. (n.d.). A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications.

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromo-4-isopropylthiazol-2-amine: Chemical Properties and Synthetic Methodologies.

- MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.

- MedChemExpress. (n.d.). 4-Isopropylbenzoic acid - Product Data Sheet.

Sources

Difference between 2-amino-5-bromo-4-isopropylbenzoic acid and its methyl ester

This technical guide provides a comprehensive analysis of 2-amino-5-bromo-4-isopropylbenzoic acid and its methyl ester , detailing their physicochemical distinctions, synthetic utility, and applications in pharmaceutical research.[1]

Executive Summary

In the landscape of medicinal chemistry, 2-amino-5-bromo-4-isopropylbenzoic acid (CAS 859937-44-3) and its methyl ester (CAS 1000018-13-2) serve as critical orthogonal building blocks.[1] While they share the same core pharmacophore—a trisubstituted benzene ring featuring an amino group, a bromine atom, and a sterically demanding isopropyl group—their utility differs fundamentally based on the chemical environment required for downstream functionalization.

-

The Acid is the "active" coupling partner, primarily used for amide bond formation to generate final drug candidates or scaffolds (e.g., quinazolines, benzimidazoles).

-

The Methyl Ester is the "protected" scaffold, designed for chemoselective modifications (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination) where a free carboxylic acid would interfere or reduce solubility in non-polar solvents.[1]

This guide delineates the technical criteria for selecting between these two forms, supported by synthetic protocols and reactivity maps.

Chemical Identity & Structural Analysis

The core structure is a highly functionalized aniline derivative. The isopropyl group at the 4-position provides lipophilic bulk (increasing logP) and metabolic stability compared to a methyl or ethyl group, while the 5-bromo substituent serves as a handle for cross-coupling reactions.[1]

| Feature | Acid Form | Methyl Ester Form |

| IUPAC Name | 2-Amino-5-bromo-4-isopropylbenzoic acid | Methyl 2-amino-5-bromo-4-isopropylbenzoate |

| CAS Number | 859937-44-3 | 1000018-13-2 |

| Molecular Formula | C₁₀H₁₂BrNO₂ | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 258.11 g/mol | 272.14 g/mol |

| Physical State | Off-white to pale yellow solid | White to light yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, aqueous base (NaOH/Na₂CO₃).[1][2] Poor in DCM/Hexane. | Soluble in DCM, EtOAc, THF, Toluene.[1] Insoluble in water.[1] |

| pKa (Calc.) | ~4.5 (COOH), ~2.5 (NH₂ conjugate acid) | ~2.5 (NH₂ conjugate acid) |

| LogP (Calc.) | ~2.8 | ~3.5 |

Synthetic Interconversion & Reactivity

The choice between the acid and ester is dictated by the synthetic strategy. The ester acts as a masking group for the carboxylic acid, preventing catalyst poisoning (e.g., in Pd-catalyzed reactions) and enabling purification on silica gel.[1]

Interconversion Protocols

Synthesis of the Methyl Ester (Esterification)

-

Method A (Fischer Esterification): Refluxing the acid in anhydrous methanol with catalytic H₂SO₄ or HCl.[1]

-

Method B (Thionyl Chloride): Activation of the acid with SOCl₂ to the acid chloride (in situ) followed by quenching with MeOH.[1]

Synthesis of the Acid (Hydrolysis)

-

Protocol: Dissolve ester in THF/MeOH (1:1). Add LiOH (2.0 equiv) in water.[1] Stir at RT to 50°C. Acidify with 1M HCl to precipitate the product.

-

Key Note: The steric bulk of the isopropyl group and the bromine atom ortho to the ester may slow down hydrolysis compared to simple benzoates, requiring mild heating.

-

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the two forms.

Caption: Orthogonal reactivity pathways. The Acid is preferred for core scaffold construction (heterocycles), while the Ester is preferred for peripheral modification (cross-coupling).[1]

Applications in Drug Discovery

These intermediates are highly relevant in the synthesis of SGLT2 inhibitors , Kinase Inhibitors , and Nuclear Receptor Modulators .

SGLT2 Inhibitor Research

The "isopropyl-phenyl" motif is a common pharmacophore in SGLT2 inhibitors (e.g., Remogliflozin derivatives) to improve lipophilicity and binding affinity in the hydrophobic pocket of the transporter.[1]

-

Role: The Acid form can be coupled to a sugar moiety (via a linker) or cyclized to form the aglycone core.[1]

-

Example: In the synthesis of Schiff base vanillin derivatives for Zika Virus protease inhibition , the methyl ester (CAS 1000018-13-2) acts as a nucleophilic amine source to form imines with aldehydes, demonstrating its utility in generating diverse libraries for screening [1].[1]

Scaffold Construction (Quinazolines)

The 2-amino-benzoic acid (anthranilic acid) motif is the direct precursor to Quinazolin-4(3H)-ones , a privileged scaffold in oncology (e.g., EGFR inhibitors).[1]

-

Workflow:

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on the Methyl Ester

Use this protocol to functionalize the bromine position without affecting the carboxylate.[1]

-

Setup: In a reaction vial, combine Methyl 2-amino-5-bromo-4-isopropylbenzoate (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Add 1,4-Dioxane/Water (4:1). Degas with nitrogen for 10 min.

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).[1]

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Ester product will be less polar than acid).[1]

-

Workup: Dilute with EtOAc, wash with brine. The Ester allows for easy purification on silica (Hexane/EtOAc gradient).[1]

Protocol B: Direct Amide Coupling using the Acid

Use this protocol to attach the scaffold to an amine.

-

Activation: Dissolve 2-Amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in DMF.

-

Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 min to activate the acid.

-

Coupling: Add the amine partner (R-NH₂, 1.1 eq).[1]

-

Reaction: Stir at RT for 2–6 hours.

-

Note: The free aniline (NH₂) is electron-rich but sterically crowded by the isopropyl group; however, it generally does not interfere with HATU activation of the carboxylic acid.[1]

Analytical Differentiation

To verify which form you have handled or synthesized, use the following diagnostic signals:

| Technique | Acid (859937-44-3) | Methyl Ester (1000018-13-2) |

| ¹H NMR (DMSO-d₆) | Broad singlet at 11.0–13.0 ppm (COOH).[1] No sharp singlet at 3.8 ppm. | Sharp singlet at ~3.80 ppm (OCH₃).[1] |

| IR Spectroscopy | Broad O-H stretch (2500–3300 cm⁻¹).[1] C=O stretch ~1670–1690 cm⁻¹.[1] | No broad O-H. Sharp C=O stretch ~1710–1725 cm⁻¹ (Ester).[1] |

| Mass Spectrometry | [M+H]⁺ = 258/260 (Br pattern).[1] | [M+H]⁺ = 272/274 (Br pattern).[1] |

| TLC (Hex/EtOAc) | Stays at baseline or low Rf (streaking).[1] | High Rf, distinct spot. |

References

-

Law, K.H., et al. (2023).[1] "Antiviral Study of Schiff Base Vanillin Derivatives Against NS2B-NS3 Protease of Zika Virus Based on Pharmacophore Modelling and Molecular Docking." Malaysian Journal of Analytical Sciences, 27(6), 1300-1325.[1][4] Link

-

PubChem. (2025).[1] "Methyl 2-amino-5-bromo-4-isopropylbenzoate (Compound Summary)." National Library of Medicine. Link[1]

-

BenchChem. (2025).[1] "Protocols for Esterification of 2-amino-5-isopropylbenzoic Acid." BenchChem Technical Guides. Link[1]

Sources

2-Amino-4-isopropyl-5-bromobenzoic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 2-Amino-5-bromo-4-isopropylbenzoic acid , a critical intermediate in the synthesis of next-generation SGLT2 inhibitors.

Primary Application: Key Regioisomer Intermediate for SGLT2 Inhibitor Synthesis (e.g., Enavogliflozin)

Chemical Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of this compound is essential for quality control in GMP environments. It is a trisubstituted benzoic acid derivative where the steric bulk of the isopropyl group and the electronic effects of the amino group dictate its reactivity profile.

| Parameter | Specification |

| Chemical Name | 2-Amino-5-bromo-4-isopropylbenzoic acid |

| Common Synonyms | 5-Bromo-4-isopropylanthranilic acid; 2-Amino-5-bromo-4-(propan-2-yl)benzoic acid |

| CAS Number (Acid) | 859937-44-3 |

| CAS Number (Methyl Ester) | 1000018-13-2 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Carboxyl), ~4.0 (Aniline) |

Structural Visualization

The molecule features a "push-pull" electronic system. The amino group (

Caption: Structural logic dictating the regiochemistry of the 5-bromo substitution.

Therapeutic Utility & Drug Development Context

This compound serves as the "left-hand" pharmacophore for Enavogliflozin (DWP16001) , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus.

Mechanism of Action

SGLT2 inhibitors lower blood glucose by blocking the reabsorption of glucose in the proximal renal tubule. The 2-amino-4-isopropyl-5-bromobenzoic acid moiety is crucial because:

-

The Isopropyl Group: Fills a hydrophobic pocket in the SGLT2 active site, enhancing binding affinity compared to smaller substituents.

-

The Bromo Group: Acts as the connection point (via a methylene bridge or direct coupling) to the sugar-mimetic aglycone moiety.

Synthesis & Purification Protocol

Objective: Regioselective synthesis of 2-amino-5-bromo-4-isopropylbenzoic acid from 2-amino-4-isopropylbenzoic acid (2-amino-cumic acid).

Challenge: Directing the bromine to position 5 (para to the amino group) while avoiding position 3 (ortho to the amino group). The steric bulk of the 4-isopropyl group naturally hinders position 3, favoring the desired position 5.

Step-by-Step Methodology

Reagents:

-

Precursor: Methyl 2-amino-4-isopropylbenzoate (or the free acid).

-

Brominating Agent: N-Bromosuccinimide (NBS) or

. -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

Temperature:

to Room Temperature (RT).

Protocol:

-

Dissolution: Dissolve 1.0 eq of Methyl 2-amino-4-isopropylbenzoate in DMF (

). Cool the solution to -

Bromination: Slowly add 1.05 eq of N-Bromosuccinimide (NBS) dissolved in DMF dropwise over 30 minutes.

-

Expert Insight: Maintaining low temperature (

) is critical to prevent over-bromination or oxidation of the amino group.

-

-

Reaction Monitoring (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] The starting material should disappear, and a less polar spot (the bromide) should appear.

-

Validation: If a di-bromo impurity appears (positions 3 and 5), lower the temperature and reduce NBS equivalents.

-

-

Quenching: Pour the reaction mixture into ice-cold water (

reaction volume). The product will precipitate as a solid.[4][5] -

Filtration & Wash: Filter the solid and wash copiously with water to remove succinimide byproducts.

-

Hydrolysis (Optional): If the free acid is required, reflux the ester in

for 2 hours, then acidify with

Synthesis Pathway Diagram

Caption: Electrophilic aromatic substitution pathway favoring the 5-bromo regioisomer.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized product, use the following expected NMR signals. The absence of a proton signal at position 5 and the retention of the isopropyl pattern are key.

| Nucleus | Signal ( | Multiplicity | Assignment | Validation Logic |

| ¹H NMR | 1.25 | Doublet (6H) | Confirms Isopropyl group integrity. | |

| ¹H NMR | 3.10 | Septet (1H) | Characteristic methine proton. | |

| ¹H NMR | 6.80 | Singlet (1H) | Ar-H (Pos 3) | Singlet indicates no adjacent protons (Pos 2, 4 blocked). |

| ¹H NMR | 7.95 | Singlet (1H) | Ar-H (Pos 6) | Shifted downfield by COOH; Singlet confirms Pos 5 is substituted. |

| ¹H NMR | 12.5 | Broad Singlet | Confirms carboxylic acid (disappears with |

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use in a fume hood. The bromination step with NBS can be exothermic; controlled addition is mandatory.

-

Storage: Store at

(Refrigerate). Protect from light to prevent debromination or oxidation.

References

-

Moldb. (n.d.). 2-Amino-5-bromo-4-isopropylbenzoic acid (CAS 859937-44-3) Product Monograph. Retrieved from

-

BLD Pharm. (n.d.). Product Data Sheet: 2-Amino-5-bromo-4-isopropylbenzoic acid. Retrieved from

-

BenchChem. (2025).[4][2][3] Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor. Retrieved from

-

European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. Patent EP4389733A1.[6] Retrieved from

-

New Drug Approvals. (2020). Enavogliflozin (DWP-16001) Synthesis and Intermediates. Retrieved from

Sources

- 1. 859937-44-3 | 2-Amino-5-bromo-4-isopropylbenzoic acid - Moldb [moldb.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110759831A - Method for preparing halofuginone intermediate 2-amino-4-bromo-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Technical Assessment: Solubility of 2-Amino-4-isopropyl-5-bromobenzoic Acid in DMSO

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-4-isopropyl-5-bromobenzoic acid in Dimethyl Sulfoxide (DMSO). Designed for pharmaceutical researchers and process chemists, this document synthesizes theoretical physicochemical principles with practical experimental protocols.

While specific saturation data for this trisubstituted anthranilic acid derivative is often proprietary, structural analogs (e.g., 2-amino-5-bromobenzoic acid) suggest a high solubility profile (>100 mg/mL) in DMSO due to favorable dipole-dipole interactions and hydrogen bonding capability. This guide outlines the mechanism of dissolution, provides a rigorous protocol for empirical determination, and details safety considerations for handling this halogenated intermediate in a permeation-enhancing solvent.

Physicochemical Profile & Solvation Mechanism

Chemical Identity[1][2]

-

Compound Name: 2-Amino-4-isopropyl-5-bromobenzoic acid

-

Structural Class: Trisubstituted Benzoic Acid / Anthranilic Acid Derivative

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): Primary hydrogen bond donor (HBD) and acceptor (HBA).

-

Primary Amine (-NH₂): Weak HBD/HBA, ortho to carboxyl group (potential for intramolecular H-bonding).

-

Bromine (-Br) & Isopropyl (-CH(CH₃)₂): Lipophilic moieties increasing LogP.

-

Mechanism of Solubility in DMSO

DMSO is a polar aprotic solvent (

-

Disruption of Crystal Lattice: The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor. It effectively competes with the intermolecular hydrogen bonds holding the benzoic acid crystal lattice together.

-

Solvation of Functional Groups:

-

Acidic Proton: The DMSO oxygen forms a strong H-bond with the carboxylic acid proton.

-

Amino Group: DMSO solvates the amine protons, though less strongly than the acid.

-

Lipophilic Interaction: The methyl groups of DMSO interact favorably with the hydrophobic isopropyl and bromo substituents via van der Waals forces.

-

Theoretical Solubility Estimates

Based on Structure-Activity Relationships (SAR) of analogous halogenated anthranilic acids (e.g., 2-amino-5-bromobenzoic acid), we project the following solubility tiers:

| Solvent | Predicted Solubility | Mechanism |

| DMSO | High (>100 mg/mL) | Strong H-bond acceptance; Dipole stabilization. |

| DMF | High (>80 mg/mL) | Similar to DMSO but slightly less polar. |

| Methanol | Moderate (20-50 mg/mL) | Protic solvent; competes for H-bonds. |

| Water | Low (<1 mg/mL) | Hydrophobic isopropyl/bromo groups limit aqueous solubility at neutral pH. |

Visualization: Solvation Dynamics

The following diagram illustrates the theoretical interaction network between the solute and DMSO molecules, highlighting the competition between intramolecular bonding and solvent interaction.

Caption: Thermodynamic cycle of dissolution showing DMSO disrupting the crystal lattice via H-bond acceptance.

Experimental Protocol: Saturation Solubility Determination

Since exact literature values for this specific isomer are scarce, empirical determination is required for critical applications (e.g., stock solution preparation for bioassays).

Standard Operating Procedure (SOP)

Method: Thermodynamic Solubility via Shake-Flask (HPLC-UV Quantitation).

Reagents & Equipment[1][2][3][4]

-

Solute: 2-Amino-4-isopropyl-5-bromobenzoic acid (>98% purity).

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or LC-MS).

-

Equipment: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Workflow

-

Preparation:

-

Weigh approximately 50 mg of the compound into a 2 mL chemically resistant glass vial (amber glass recommended to prevent photodegradation).

-

Add 0.5 mL of anhydrous DMSO.

-

-

Equilibration:

-

Seal the vial tightly.

-

Agitate on an orbital shaker at 25°C for 24 hours .

-

Visual Check: If the solid dissolves completely, add more solid in 10 mg increments until a visible precipitate remains (saturation).

-

-

Phase Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Carefully withdraw the supernatant using a syringe.

-

Filter through a 0.45 µm PTFE filter (Nylon filters may degrade in DMSO).

-

-

Quantitation:

-

Dilute the filtrate 1:100 and 1:1000 with Acetonitrile/Water (50:50) to bring it within the linear range of the detector.

-

Analyze via HPLC-UV (typically at 254 nm or determined

). -

Calculate concentration against a standard curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Kinetic limitation | Increase shaking time to 48 hours or sonicate (with temperature control). |

| Precipitation on Dilution | "Crash out" effect | When diluting DMSO stocks into aqueous media, ensure the final DMSO concentration is <1% or use a co-solvent. |

| Degradation | Oxidation/Hydrolysis | Use degassed, anhydrous DMSO; store under Nitrogen/Argon. |

Stability & Handling in DMSO

Stability Profile

-

Oxidation: Substituted anilines (amino group) can be susceptible to oxidation over time. DMSO is a mild oxidant; however, at room temperature, this reaction is generally slow.

-

Storage: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, which can induce precipitation or moisture uptake (DMSO is hygroscopic).

Safety Considerations (Critical)

-

Permeation Enhancement: DMSO dramatically increases the skin permeability of dissolved compounds.

-

Hazard: 2-Amino-4-isopropyl-5-bromobenzoic acid contains a bromine atom and an amino group, common features in bioactive molecules. Assume the solution is toxic and rapidly absorbed through the skin.

-

PPE: Nitrile gloves are insufficient for prolonged DMSO contact. Use butyl rubber or Silver Shield™ gloves for handling concentrated stock solutions.

Synthesis Implications

In synthetic organic chemistry, the solubility of this intermediate in DMSO is often leveraged for:

-

Nucleophilic Aromatic Substitution (

): The bromine atom can be displaced or used in coupling reactions. DMSO stabilizes the charged transition states. -

Suzuki-Miyaura Coupling: DMSO is an excellent solvent for palladium-catalyzed cross-coupling reactions involving the aryl bromide moiety.

-

Cyclization: Precursor for quinazolinone synthesis; DMSO's high boiling point allows for the thermal energy required for ring closure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79858, 2-Amino-5-bromobenzoic acid. Retrieved March 5, 2026 from [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved March 5, 2026 from [Link]

-

Acree, W. E. (2013).[5] IUPAC-NIST Solubility Data Series.[5][6] 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). Retrieved March 5, 2026 from [Link]

-

Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry, 47(16), 4133–4141. Retrieved March 5, 2026 from [Link]

Sources

2-Amino-4-isopropyl-5-bromobenzoic acid SDS safety data sheet

Topic: 2-Amino-4-isopropyl-5-bromobenzoic Acid Technical Monograph & Safety Guide Content Type: Technical Whitepaper / SDS Companion Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

High-Purity Intermediate for SGLT2 Inhibitor Synthesis

Introduction & Chemical Identity

2-Amino-4-isopropyl-5-bromobenzoic acid is a highly specialized pharmacophore, primarily utilized as a key building block in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., Ipragliflozin). Unlike generic reagents, this molecule presents a unique "push-pull" electronic structure—an electron-donating amino group ortho to an electron-withdrawing carboxylic acid, further modulated by a bulky isopropyl group and a reactive bromine handle.

This guide moves beyond the standard SDS, offering an operational framework for researchers handling this compound in multi-gram to kilogram-scale synthesis.

Physicochemical Profile

| Property | Specification / Data |

| Chemical Name | 2-Amino-5-bromo-4-isopropylbenzoic acid |

| Common Analog CAS | 1000018-13-2 (Methyl ester form); Acid form is custom synthesis |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | ~258.11 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in water |

| pKa (Calc.) | ~2.5 (COOH), ~4.8 (NH₂ conjugate acid) |

| Melting Point | >200°C (Decomposes) |

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact isomer is often proprietary, its structural class (halogenated anthranilic acids) dictates the following safety profile based on Structure-Activity Relationship (SAR) analysis.

Core Hazards

-

H315 (Skin Irritant): The amino group facilitates dermal absorption; the acidic proton causes local irritation.

-

H319 (Eye Irritant): Severe irritation potential due to acidity and micro-abrasive crystalline structure.

-

H335 (STOT SE 3): Dust inhalation triggers respiratory tract inflammation.

-

H412 (Aquatic Chronic): Halogenated aromatics are often persistent in aquatic environments.

The "Silent" Risk: Phototoxicity & Sensitization

Researchers must treat this compound as a potential photosensitizer . The aryl bromide moiety is photolabile. Upon exposure to UV light, it can generate radical species that not only degrade the sample (reducing yield) but can cause photo-allergic reactions on exposed skin.

Handling, Storage, & Stability Protocols

Expert Insight: The primary cause of yield loss with this intermediate is oxidative darkening (formation of azo/diazo tars) and photodebromination .

Storage Architecture

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[1] The ortho-amino group is susceptible to air oxidation, turning the solid brown over time.

-

Temperature: 2–8°C.[2]

-

Container: Amber glass (Type I) with Teflon-lined caps to prevent light ingress and plasticizer leaching.

Solid Handling Workflow (DOT Visual)

The following decision tree outlines the mandatory safety logic for dispensing this solid.

Caption: Logic flow for handling halogenated aminobenzoic acids to minimize exposure and degradation.

Emergency Response & Spill Control

Self-Validating Protocol: In the event of a spill, the presence of the bromine atom means do not use bleach (hypochlorite) for cleaning. Bleach can react with the amine to form chloramines or oxidize the bromide, potentially releasing toxic vapors.

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Neutralize: Cover the spill with a 1:1 mixture of Sodium Bicarbonate (to neutralize the acid) and Vermiculite (absorbent).

-

Solvent Wash: After solid removal, wipe the surface with Ethanol, followed by a soapy water rinse. Avoid Acetone if possible, as it can solubilize the compound and drive it into porous surfaces.

Application Scientist Context: Synthesis & Reactivity

This molecule is not just a target; it is a "linchpin" intermediate. Its tri-functional nature allows for orthogonal functionalization, critical in Drug Discovery.

Reactivity Map

-

Carboxylic Acid (C-1): Esterification (e.g., with MeOH/H₂SO₄) or Amide coupling. Note: The ortho-isopropyl group creates steric hindrance, requiring forcing conditions or activated esters.

-

Amino Group (C-2): Sandmeyer reactions (conversion to Iodo/Cyano) or heterocycle formation (quinazolines).

-

Bromine (C-5): Suzuki-Miyaura coupling. Critical: The amino group often requires protection (e.g., Boc/Acetyl) before Palladium coupling to prevent catalyst poisoning.

Experimental Workflow: Esterification (Methyl Ester Synthesis)

Rationale: Converting the acid to the methyl ester (CAS 1000018-13-2) is a common first step to increase solubility and protect the acid.

Reagents:

-

Substrate: 2-Amino-4-isopropyl-5-bromobenzoic acid (1.0 eq)

-

Solvent: Anhydrous Methanol (10 V)

-

Catalyst: Thionyl Chloride (SOCl₂, 2.0 eq) or H₂SO₄ (cat.)

Step-by-Step Protocol:

-

Setup: Charge the solid acid into a dry Round Bottom Flask (RBF) under N₂.

-

Solvation: Add Methanol. The solid may not fully dissolve immediately.

-

Activation: Cool to 0°C. Add SOCl₂ dropwise. Caution: Exothermic + HCl gas evolution.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. The solution should clarify.

-

Workup: Evaporate MeOH. Redissolve residue in EtOAc. Wash with sat. NaHCO₃ (removes unreacted acid). Dry over Na₂SO₄.

Synthetic Pathway Visualization (DOT)

Caption: Divergent synthetic utility of the scaffold showing three primary reaction pathways.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-amino-5-bromo-4-isopropylbenzoate. Retrieved from

-

BenchChem. (2025).[1] Application Notes: Esterification of 2-amino-5-isopropylbenzoic Acid. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-Amino-5-bromobenzoic acid (Analogous Structure Safety). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025). SDS: 2-Amino-4-bromobenzoic acid.[3][4] Retrieved from

Sources

Strategic Sourcing & Technical Validation: 2-Amino-4-isopropyl-5-bromobenzoic Acid

An In-Depth Technical Guide on the Strategic Sourcing and Validation of 2-Amino-4-isopropyl-5-bromobenzoic Acid.

CAS No.: 859937-44-3 | High-Purity Pharmaceutical Intermediate

Executive Summary & Application Context

2-Amino-4-isopropyl-5-bromobenzoic acid (also known as 5-bromo-4-isopropylanthranilic acid) is a specialized halogenated building block critical to the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs).

Its structural significance lies in the anthranilic acid core , a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—an isopropyl group at the 4-position and a bromine atom at the 5-position—renders it a high-value intermediate for two primary drug discovery pathways:

-

Quinazolinone & Benzoxazinone Derivatives: Precursor for kinase inhibitors and GPCR modulators via cyclization reactions (e.g., Niementowski reaction).

-

Dihydrobenzofuran Scaffolds: The bromine handle allows for Suzuki-Miyaura coupling or Buchwald-Hartwig aminations, essential for constructing the aryl-sugar moieties found in SGLT2 inhibitors (e.g., analogs of Enavogliflozin or Ipragliflozin).

This guide provides a technical roadmap for researchers to identify reliable suppliers, validate material quality, and understand the synthesis logic to mitigate supply chain risks.

Chemical Identity & Technical Specifications

Before engaging suppliers, establish a baseline for "Acceptable Quality Level" (AQL).

| Property | Specification |

| Chemical Name | 2-Amino-4-isopropyl-5-bromobenzoic acid |

| CAS Number | 859937-44-3 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% (Area %) |

| Key Impurity A | 2-Amino-4-isopropylbenzoic acid (Starting Material) < 0.5% |

| Key Impurity B | 2-Amino-3,5-dibromo-4-isopropylbenzoic acid (Over-bromination) < 0.2% |

| LOD (Loss on Drying) | ≤ 0.5% |

Synthesis & Manufacturing Logic

Understanding the synthesis allows you to predict potential impurities and audit suppliers effectively. The dominant manufacturing route involves the regioselective bromination of 2-amino-4-isopropylbenzoic acid .

Reaction Pathway

The amino group (-NH₂) at position 2 is a strong ortho/para director. The isopropyl group at position 4 is a weak ortho/para director.

-

Position 3: Sterically crowded (between -NH₂ and -iPr).

-

Position 5: Para to the strong -NH₂ director and ortho to the -iPr group.

-

Result: Bromination occurs predominantly at Position 5 , but over-bromination can attack Position 3.

Figure 1: Regioselective synthesis pathway. Control of temperature and stoichiometry is critical to prevent the formation of the dibromo impurity.

Supplier Landscape & Sourcing Strategy

This compound is often a "Make-to-Order" item rather than a bulk catalog staple. Suppliers generally fall into three tiers.

Tiered Supplier Analysis

| Tier | Supplier Type | Examples | Pros | Cons |

| Tier 1 | Global Catalogs | Sigma-Aldrich (Merck), Thermo Scientific | High trust, verified CoA, easy procurement. | Extremely high unit cost; often repackaged from Tier 2. |

| Tier 2 | Specialized Distributors | BOC Sciences , ChemScene , BLD Pharm | Good balance of cost/quality; specialized in building blocks. | Variable lead times; batch-to-batch consistency requires monitoring. |

| Tier 3 | Synthesis CROs | Specific labs in Jiangsu/Shandong (China) | Lowest cost for bulk (>1kg). | High risk; requires rigorous 3rd-party testing. |

Recommended Suppliers (Verified Listings)

Based on current database availability for CAS 859937-44-3 :

-

BOC Sciences: Specializes in fermentation and complex organic synthesis. They list the acid form explicitly.

-

ChemScene: Strong inventory of the methyl ester (CAS 1000018-13-2) and often provides the acid upon request or hydrolysis.

-

ChemicalBook / ChemSrc Aggregators: Use these to find the original manufacturing source, but order through a verified distributor to ensure payment security.

Procurement & Validation Protocol (Standard Operating Procedure)

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation protocol upon receipt of the material.

Step 1: Identity Verification (H-NMR)

-

Solvent: DMSO-d6

-

Key Signals:

-

δ ~1.2 ppm (d, 6H): Isopropyl methyl groups.

-

δ ~3.0 ppm (m, 1H): Isopropyl methine proton.

-

δ ~7.0 - 8.0 ppm: Two aromatic singlets (or doublets with small coupling). The presence of two aromatic protons confirms the 5-bromo substitution (positions 3 and 6 are H).

-

Absence of: Signals corresponding to the 3,5-dibromo impurity (which would show only one aromatic proton).

-

Step 2: Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Main peak > 98.0%. No single impurity > 0.5%.

Step 3: Functional Use Test (Pilot Reaction)

Before committing the material to a GMP campaign, perform a small-scale cyclization test (e.g., reaction with formamide to form the quinazolinone).

-

Pass: Clean conversion to the heterocycle.

-

Fail: Presence of unreactive starting material or formation of tar (indicates metal contamination or regioisomers).

Safety & Handling

-

GHS Classification: Irritant (H315, H319, H335).

-

Handling: Use a fume hood. The compound is a halogenated aromatic amine; avoid inhalation of dust.

-

Storage: Store at 2-8°C , protected from light. Halogenated anthranilic acids can darken (oxidize) upon prolonged exposure to light and air.

References

-

PubChem. 2-Amino-5-bromobenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Comprehensive Analysis of Bromo-Isopropyl-Aminobenzoic Acid Isomers

This guide provides an in-depth technical analysis of the isomers of bromo-isopropyl-aminobenzoic acid , a privileged scaffold in medicinal chemistry and agrochemical synthesis.

Structural Diversity, Synthetic Logic, and Pharmacological Potential

Executive Summary & Structural Landscape

The bromo-isopropyl-aminobenzoic acid scaffold represents a tetrasubstituted benzene core containing four distinct functional groups: a carboxylic acid (-COOH), an amine (-NH

This moiety acts as a critical "building block" in Fragment-Based Drug Discovery (FBDD). Its value lies in the interplay between the lipophilic bulk of the isopropyl group, the halogen bonding potential of the bromine, and the zwitterionic nature of the amino-acid core.

Isomer Enumeration and Classification

Unlike simple disubstituted benzenes, this scaffold presents a complex isomeric landscape. The isomers are classified into two primary categories based on the connectivity of the isopropyl group:

-

Ring-Substituted Isomers (C-Isopropyl): The isopropyl group is attached directly to the benzene ring.

-

N-Substituted Isomers (N-Isopropyl): The isopropyl group is attached to the nitrogen atom (secondary amine).

Table 1: Theoretical Isomer Count

| Isomer Class | Definition | Calculation Logic | Total Count |

| C-Isopropyl (Ring) | All groups (-NH | Permutation of 3 distinct groups on 5 positions relative to COOH. | 60 |

| N-Isopropyl (Amine) | Isopropyl on Nitrogen; -Br on Ring. | Positional isomers of Br relative to N-iPr-amino group. | 10 |

| Total Unique Isomers | 70 |

Note: In drug development, the Anthranilic (2-amino) and PABA (4-amino) subsets are the most biologically relevant due to their mimicry of endogenous metabolites.

Synthetic Strategies & Regiocontrol

Synthesizing specific isomers requires navigating the conflicting directing effects of the substituents.

-

Amino (-NH

): Strongly activating, ortho, para-director. -

Isopropyl (-iPr): Weakly activating, ortho, para-director.

-

Bromo (-Br): Deactivating, ortho, para-director.

-

Carboxyl (-COOH): Deactivating, meta-director.

Workflow: Synthesizing 2-Amino-5-Bromo-3-Isopropylbenzoic Acid

This specific isomer is a high-value target for constructing 8-substituted quinazolinones. The synthesis must avoid over-bromination and ensure correct placement of the isopropyl group.

Protocol: Directed Ortho-Metalation and Bromination

This protocol utilizes a "Self-Validating" system where the disappearance of the para-proton signal in NMR confirms regioselectivity.

-

Starting Material: 2-Amino-3-isopropylbenzoic acid (synthesized via ortho-alkylation of aniline followed by carboxylation).

-

Protection: Convert -NH

to acetamide (-NHAc) to moderate activation and prevent oxidation. -

Bromination (The Critical Step):

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Acetic Acid.

-

Mechanism: The -NHAc group directs electrophilic attack to the para position (position 5 relative to COOH). The bulky isopropyl group at position 3 sterically blocks the ortho attack (position 4), ensuring high regioselectivity for the 5-bromo product.

-

-

Deprotection: Acidic hydrolysis (HCl/EtOH) to restore the free amine.

Validation Checkpoint:

-

1H NMR: Look for two aromatic doublets with meta-coupling (

Hz). If ortho-coupling (

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting a synthetic route based on the desired isomer.

Caption: Decision tree for selecting synthetic routes based on isopropyl connectivity. Route A utilizes steric blocking; Route B utilizes reductive amination.

Analytical Differentiation (Self-Validating Systems)

Distinguishing between the 60 positional isomers requires rigorous analytical data. Mass spectrometry (MS) alone is insufficient as all isomers share the exact molecular weight.

NMR Coupling Constants (The "Fingerprint")

The relative positions of protons on the benzene ring can be definitively assigned using J-coupling values.

| Substitution Pattern | Expected Signal Multiplicity | Coupling Constant ( | Interpretation |

| 2,3,5-Trisubstituted | Two Doublets (d) | Meta-coupling (Protons at 4 and 6 are separated by one carbon). | |

| 2,3,4-Trisubstituted | Two Doublets (d) | Ortho-coupling (Protons at 5 and 6 are adjacent). | |

| 2,4,5-Trisubstituted | Two Singlets (s) | N/A | Para-positioning (Protons at 3 and 6 are isolated). |

Experimental Protocol: Regiochemistry Confirmation

Objective: Confirm the synthesis of 2-amino-5-bromo-3-isopropylbenzoic acid.

-

Dissolve 10 mg of sample in DMSO-d6.

-

Acquire 1H NMR (minimum 400 MHz).

-

Analyze Aromatic Region (7.0 - 8.5 ppm):

-

Look for proton H-4 and H-6.

-

Pass Criteria: Two doublets with

Hz. -

Fail Criteria: Any coupling

Hz (indicates adjacent protons, wrong isomer).

-

Pharmacological Applications & Bioisosterism

The "Magic Methyl" to Isopropyl Shift

In medicinal chemistry, replacing a methyl group with an isopropyl group often improves potency by filling hydrophobic pockets in the target protein (e.g., GPCRs or Kinases).

-

Lipophilicity: The isopropyl group increases LogP by approx. +1.0 compared to a methyl group, enhancing membrane permeability.

-

Rotational Entropy: Unlike a simple methyl, the isopropyl group has restricted rotation when ortho to the carboxyl/amino group, potentially locking the molecule into a bioactive conformation (Atropisomerism).

Halogen Bonding (The Bromo Advantage)

The bromine atom is not just a steric filler; it acts as a Sigma-Hole donor .

-

Mechanism: The electron-deficient region on the extension of the C-Br bond can form attractive interactions with backbone carbonyl oxygens in proteins.

-

Utility: This makes bromo-isomers superior to chloro-isomers for highly specific binding pockets, despite the increased molecular weight.

Biological Relevance Table

| Isomer Class | Primary Application | Mechanism of Action | Reference |

| N-Isopropyl-Anthranilic | Herbicide Intermediate | Precursor to Bentazone (PSII Inhibitor). | [1] |

| 5-Bromo-Anthranilic | Cross-Coupling Scaffold | Used to synthesize diamide insecticides (Ryanodine receptor modulators). | [2] |

| PABA Analogs | Local Anesthetics | Isopropyl esters/amides mimic Procaine but with altered hydrolysis rates. | [3] |

References

-

Wolf, C., et al. (2006).[1] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." Journal of Organic Chemistry, 71(8), 3270-3273. Link

-

Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

-

U.S. Patent 5,872,115. (1999). "2-ureido-benzamide derivatives and their use as ACAT inhibitors." Google Patents. Link

-

SciSpace Archive. (2000). "Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate." Tetrahedron Letters. Link

Sources

In-Depth Technical Guide: pKa Determination and Physicochemical Profiling of 2-Amino-4-isopropyl-5-bromobenzoic Acid

Executive Summary

2-Amino-4-isopropyl-5-bromobenzoic acid (CAS: 859937-44-3) is a highly functionalized anthranilic acid derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and viral RNA polymerase inhibitors[1]. For drug development professionals, accurately defining the acid dissociation constants (pKa) of this molecule is paramount. The pKa values directly dictate the molecule's ionization state at physiological pH, which in turn governs its aqueous solubility, lipophilicity (LogD), and membrane permeability.

This whitepaper provides a comprehensive framework for predicting, experimentally determining, and applying the pKa values of 2-Amino-4-isopropyl-5-bromobenzoic acid, utilizing advanced co-solvent methodologies to overcome the inherent solubility challenges of highly lipophilic intermediates.

Structural Deconstruction & Theoretical pKa Prediction

To understand the causality behind the molecule's ionization behavior, we must deconstruct its structure and apply the Hammett equation (

Substituent Effects and Causality

-

5-Bromo Group (-Br): Positioned meta to the carboxylic acid (

) and para to the amino group ( -

4-Isopropyl Group (-CH(CH3)2): Positioned para to the carboxylic acid (

) and meta to the amino group (

Theoretical pKa Calculation

-

(Carboxylic Acid): The net Hammett constant (

-

(Amine Conjugate Acid): The net Hammett constant (

Thermodynamic ionization pathway of 2-Amino-4-isopropyl-5-bromobenzoic acid across pH gradients.

Experimental Methodology: Co-Solvent UV-Metric Titration

Because the bromo and isopropyl substituents impart significant lipophilicity, 2-Amino-4-isopropyl-5-bromobenzoic acid exhibits extremely poor aqueous solubility. Standard aqueous potentiometric titrations will fail due to precipitation at the isoelectric point. To ensure a self-validating system , we must employ a UV-metric titration in water-organic co-solvent mixtures, followed by Yasuda-Shedlovsky extrapolation [4].

Step-by-Step Self-Validating Protocol

-

Electrode Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using the Four-Plus technique in the specific co-solvent mixtures (e.g., Methanol/Water). This corrects for liquid junction potentials and ensures the pH readings reflect the true concentration scale (

). -

Sample Preparation: Prepare 50 µM solutions of the API intermediate in three distinct co-solvent ratios: 30%, 40%, and 50% (v/v) Methanol/Water.

-

Background Electrolyte Standardization: Introduce 0.15 M KCl to all solutions. Causality: Maintaining a constant ionic strength prevents activity coefficient fluctuations during the titration, ensuring thermodynamic accuracy.

-

Automated Titration: Using an automated titrator, adjust the pH from 1.5 to 8.0 using standardized 0.1 M HCl and 0.1 M KOH.

-

Spectral Acquisition: Record UV-Vis spectra (200–400 nm) at intervals of 0.2 pH units. The highly conjugated bromo-anthranilic acid chromophore will exhibit distinct isosbestic points as the amine and carboxylic acid groups ionize.

-

Data Deconvolution: Apply Target Factor Analysis (TFA) to the multi-wavelength spectral data to extract the apparent pKa (

) for each specific co-solvent ratio. -

Yasuda-Shedlovsky Extrapolation (Self-Validation Step 2): Plot the term

against the reciprocal of the dielectric constant

Co-solvent UV-metric titration workflow for poorly soluble API intermediates.

Physicochemical Implications in Drug Design

The derived pKa values are not just isolated metrics; they are the foundational inputs for predicting the developability of downstream drug candidates synthesized from this intermediate.

Quantitative Data Summary

| Physicochemical Parameter | Value (Predicted/Extrapolated) | Derivation Method |

| 1.90 – 2.10 | Hammett Equation / in silico | |

| 4.50 – 4.70 | Hammett Equation / in silico | |

| Isoelectric Point (pI) | ~ 3.30 | Calculated: |

| Aqueous Solubility ( | < 0.1 mg/mL (at pH 3.3) | Structural Estimation |

| LogP (Neutral Species) | ~ 3.50 - 4.00 | Structural Estimation |

Formulation and Permeability Insights

Because the isoelectric point (pI) is approximately 3.30, the molecule will exist primarily as a neutral species or zwitterion in the acidic environment of the upper gastrointestinal tract. This drives a U-shaped pH-solubility profile , where solubility is at its absolute minimum at pH 3.3. Consequently, if this intermediate structure is retained in the final API, formulators must avoid buffering the drug near pH 3.3 to prevent precipitation. Conversely, at physiological pH (7.4), the molecule will be fully deprotonated (anionic), which maximizes aqueous solubility but significantly restricts passive transcellular membrane permeability (lowering the effective LogD).

Conclusion

For 2-Amino-4-isopropyl-5-bromobenzoic acid, the interplay between the electron-withdrawing bromo group and the electron-donating isopropyl group results in a compressed pKa window (

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79858, 2-Amino-5-bromobenzoic acid." PubChem. Available at:[Link]

-

Avdeef, A., et al. "pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures." Journal of Pharmaceutical and Biomedical Analysis, vol. 20, no. 4, 1999, pp. 631-41. Available at:[Link]

-

Balogh, G. T., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2018. Available at:[Link]

Sources

- 1. 2-Amino-4-isopropyl-5-bromobenzoic acid CAS#: 859937-44-3 [chemicalbook.com]

- 2. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 4. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-amino-4-isopropyl-5-bromobenzoic acid from methyl ester

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-amino-4-isopropyl-5-bromobenzoic acid from its methyl ester precursors. This intermediate is a critical building block in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin etabonate) and other metabolic disease therapeutics.

The guide addresses two scenarios:

-

Hydrolysis: Starting from the commercially available Methyl 2-amino-4-isopropyl-5-bromobenzoate.

-

Bromination & Hydrolysis: Starting from Methyl 2-amino-4-isopropylbenzoate (de novo synthesis).

Part 1: Strategic Chemical Analysis

Retrosynthetic Logic & Regiochemistry

The synthesis hinges on the electronic directing effects of the substituents on the benzene ring.

-

Substrate: Methyl 2-amino-4-isopropylbenzoate.

-

Directing Effects:

-

The Amino group (-NH₂) at C2 is a strong electron-donating group (EDG), directing electrophiles to the ortho (C3, C1-blocked) and para (C5) positions.

-

The Isopropyl group (-CH(CH₃)₂) at C4 is a weak EDG, directing ortho (C3, C5) and para (C1-blocked).

-

-

The "Sweet Spot" (C5): The C5 position is electronically reinforced by both groups ( para to -NH₂ and ortho to -iPr). The C3 position, while electronically activated, is sterically occluded by the flanking amino and isopropyl groups. Therefore, bromination occurs highly selectively at C5.

Reaction Pathway Visualization

The following workflow illustrates the two-stage transformation: Regioselective Bromination followed by Saponification.

Caption: Sequential workflow for the synthesis of 2-amino-4-isopropyl-5-bromobenzoic acid, highlighting key reagents and intermediates.

Part 2: Experimental Protocols

Protocol A: Regioselective Bromination

Use this protocol if starting from the unbrominated ester.

Rationale: N-Bromosuccinimide (NBS) in DMF is chosen over elemental bromine (

Materials:

-

Methyl 2-amino-4-isopropylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 5 vol)

-

Ethyl Acetate (EtOAc) & Brine for workup.[1]

Procedure:

-

Dissolution: Charge a reaction vessel with Methyl 2-amino-4-isopropylbenzoate and DMF. Stir until fully dissolved.

-

Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents N-bromination or radical side reactions.

-

Addition: Add NBS portion-wise over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting material (

) should disappear, replaced by a slightly less polar product. -

Quench: Pour the reaction mixture into 10 volumes of ice-cold water. The product may precipitate.

-

Extraction: If no precipitate forms, extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Concentration: Dry over

, filter, and concentrate to yield the crude brominated ester.-

Yield Expectation: 90–95%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Hydrolysis (Saponification)

Use this protocol for the final conversion to the acid.

Rationale: Anthranilic esters (ortho-amino benzoates) are sterically hindered and electronically deactivated toward nucleophilic attack. Lithium Hydroxide (LiOH) in a THF/Water system provides a homogeneous environment that accelerates hydrolysis at moderate temperatures (60°C) without causing decarboxylation.

Materials:

-

Methyl 2-amino-4-isopropyl-5-bromobenzoate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (3.0 eq) -

Tetrahydrofuran (THF) (5 vol)

-

Deionized Water (5 vol)

-

1N HCl (for acidification)

Procedure:

-

Setup: In a round-bottom flask equipped with a condenser, dissolve the methyl ester in THF.

-

Base Addition: Dissolve

in the water and add this solution to the THF mixture. The resulting mixture should be homogenous or a fine suspension. -

Heating: Heat the reaction to 60°C (internal temperature).

-

Note: Do not reflux vigorously. 60°C is sufficient and preserves the bromide functionality.

-

-

Timecourse: Stir for 6–12 hours. Monitor by HPLC (shift to lower retention time for the acid).

-

Workup:

-

Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1N HCl dropwise with stirring until pH 3–4 is reached.

-

Observation: The product will precipitate as a thick white/off-white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.

-

Drying: Dry in a vacuum oven at 45°C for 24 hours.

Part 3: Process Control & Validation

Analytical Specifications

Compare your isolated product against these standard metrics to ensure purity suitable for downstream drug development.

| Parameter | Specification | Method |

| Appearance | White to light tan powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Melting Point | 210–215°C (Dec) | Capillary Method |

| MS (ESI) | [M+H]+ = 258.0/260.0 | Mass Spectrometry (Br pattern) |

| 1H NMR | Consistent with structure | DMSO-d6 |

NMR Interpretation (DMSO-d6)

- 1.18 (d, 6H): Isopropyl methyls.

- 3.10 (m, 1H): Isopropyl methine.

- 6.85 (s, 1H): Aromatic H (C3) - Upfield due to ortho-amino.

- 7.82 (s, 1H): Aromatic H (C6) - Downfield due to ortho-carboxyl.

-

8.50 (br s, 2H): Amine (

-

12.5 (br s, 1H): Carboxylic acid (

Part 4: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Incomplete saponification due to steric bulk. | Increase temperature to 70°C or switch solvent to EtOH/H2O (higher boiling point). |

| Product is Sticky/Gum | Impurities or residual solvent. | Recrystallize from Ethanol/Water (1:1). Dissolve in hot EtOH, add hot water until cloudy, cool slowly. |

| Dark Coloration | Oxidation of the aniline amine. | Perform reactions under Nitrogen ( |

| Regioisomer Contamination | Bromination temperature too high. | Ensure Bromination (Step 1) is initiated at 0°C. If >5% isomer is present, recrystallize the ester before hydrolysis. |

References

-

Vertex Pharmaceuticals. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. EP Patent 2213654 B1.[5] European Patent Office. Link

-

Sigma-Aldrich. (2024). Methyl 2-amino-5-bromo-4-isopropylbenzoate Product Specification. Link

-

National Institutes of Health (NIH). (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC2666286. Link

-

BenchChem. (2025).[1] Application Notes: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Hydrolysis of Methyl 2-amino-4-isopropyl-5-bromobenzoate

Abstract & Introduction

Methyl 2-amino-4-isopropyl-5-bromobenzoate is a critical intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and other heterocyclic pharmaceutical agents. The hydrolysis of the methyl ester functionality to the corresponding carboxylic acid (2-amino-4-isopropyl-5-bromobenzoic acid) is a pivotal step, often preceding cyclization reactions to form quinazolinone or benzoxazinone scaffolds.

This application note details a robust, scalable protocol for the saponification of this sterically congested and functionalized anthranilate. Unlike simple esters, the presence of the ortho-amino group and the bulky para-isopropyl group requires specific solvent systems and workup procedures to prevent decarboxylation and ensure high recovery of the zwitterionic product.

Key Chemical Challenges

-

Steric Hindrance: The isopropyl group at C4 and the bromine at C5 create a congested environment, potentially slowing nucleophilic attack at the carbonyl carbon.

-

Solubility: The lipophilic nature of the bromo/isopropyl substituted benzene ring requires a compatible organic co-solvent (THF or Dioxane) to maintain homogeneity during the reaction.

-

Amphoteric Nature: The product contains both a basic aniline and an acidic carboxyl group, necessitating precise pH control during isolation to reach the isoelectric point (pI) for maximum precipitation.

Chemical Mechanism

The reaction proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. Hydroxide ions attack the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group, yielding the carboxylate salt.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of base-catalyzed ester hydrolysis.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

| Reagent | Role | Equiv. | Conc. / Grade |

| Methyl 2-amino-4-isopropyl-5-bromobenzoate | Substrate | 1.0 | >98% Purity |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | 3.0 | Reagent Grade |

| Tetrahydrofuran (THF) | Solvent | N/A | HPLC Grade |

| Water (Deionized) | Solvent | N/A | >18 MΩ·cm |

| Hydrochloric Acid (HCl) | Acidifier | N/A | 1.0 M and 6.0 M |

| Methanol (MeOH) | Co-solvent (Optional) | N/A | HPLC Grade |

Reaction Setup Strategy

-

Base Selection: LiOH is preferred over NaOH or KOH for hindered esters because the lithium cation can act as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity.

-

Solvent System: A 2:1 or 1:1 mixture of THF:Water is essential. The THF solubilizes the hydrophobic aromatic starting material, while water is required to dissolve the base and participate in the reaction.

Step-by-Step Procedure

-

Preparation of Substrate Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-4-isopropyl-5-bromobenzoate (1.0 equiv) in THF (5 mL per mmol of substrate).

-

Note: Ensure complete dissolution. If the solution is cloudy, add a small amount of Methanol.

-

-

Addition of Base:

-

Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (2.5 mL per mmol of substrate).

-

Add the aqueous LiOH solution dropwise to the stirring substrate solution at Room Temperature (20–25 °C).

-

Observation: The solution may turn slightly yellow or orange due to the formation of the phenolate-like species or conjugation changes.

-

-

Reaction Monitoring:

-

Stir vigorously at Room Temperature for 4–16 hours.

-

QC Check: Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a baseline spot (Carboxylate) should appear.

-

Optimization: If >10% starting material remains after 16 hours, heat the mixture to 50 °C for 2 hours. Avoid boiling to prevent thermal decarboxylation.

-

-

Workup & Isolation (The "pH Swing"):

-